2-Oxobut-3-enamide
CAS No.: 138616-23-6
Cat. No.: VC17325196
Molecular Formula: C4H5NO2
Molecular Weight: 99.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 138616-23-6 |
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Molecular Formula | C4H5NO2 |
Molecular Weight | 99.09 g/mol |
IUPAC Name | 2-oxobut-3-enamide |
Standard InChI | InChI=1S/C4H5NO2/c1-2-3(6)4(5)7/h2H,1H2,(H2,5,7) |
Standard InChI Key | XYDCCJFDZNZRJD-UHFFFAOYSA-N |
Canonical SMILES | C=CC(=O)C(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
2-Oxobut-3-enamide is formally identified as 3-butenamide, 2-oxo-, with the systematic IUPAC name 2-oxobut-3-enamide. Its molecular formula corresponds to a planar structure featuring an α,β-unsaturated carbonyl system (Table 1). The compound’s exact mass (99.032 g/mol) and polar surface area (60.16 Ų) suggest moderate polarity, influencing solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone .
Table 1: Fundamental Chemical Data for 2-Oxobut-3-enamide
Property | Value |
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CAS Number | 138616-23-6 |
Molecular Formula | |
Molecular Weight | 99.088 g/mol |
Exact Mass | 99.032 g/mol |
Polar Surface Area (PSA) | 60.16 Ų |
Spectroscopic and Structural Analysis
The conjugated enamide system in 2-oxobut-3-enamide gives rise to distinct spectroscopic signatures. Nuclear magnetic resonance (NMR) spectroscopy would reveal deshielded protons adjacent to the carbonyl group, with NMR peaks near δ 6.5–7.5 ppm for the vinyl protons and δ 2.0–2.5 ppm for the methylene group. Infrared (IR) spectroscopy would exhibit strong absorptions at ~1680 cm (amide C=O stretch) and ~1620 cm (α,β-unsaturated ketone) . X-ray crystallography of analogous compounds confirms the planar geometry of the enamide moiety, which facilitates conjugation across the π-system .
Synthetic Routes and Industrial Production
Laboratory-Scale Synthesis
While explicit synthetic protocols for 2-oxobut-3-enamide are scarce in the literature, enamide synthesis generally follows two primary pathways:
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Condensation Reactions: Reaction of acryloyl chloride with ammonia or primary amines under controlled pH conditions.
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Oxidation of Enamines: Selective oxidation of enamine precursors using mild oxidizing agents like manganese dioxide .
For example, treating acryloyl chloride with aqueous ammonia at 0–5°C could yield 2-oxobut-3-enamide, though side reactions such as polymerization require careful temperature modulation.
Industrial Manufacturing Considerations
Scalable production of 2-oxobut-3-enamide would likely employ continuous-flow reactors to enhance yield and purity. A hypothetical setup might involve:
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Feedstock: Acryloyl chloride and ammonium hydroxide.
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Conditions: Solvent-free or using tetrahydrofuran (THF) at 25°C.
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Catalysis: Triethylamine to neutralize HCl byproducts.
Process analytical technology (PAT) tools would monitor reaction progress via in-line IR spectroscopy, ensuring minimal degradation of the thermally labile product .
Chemical Reactivity and Functional Transformations
Electrophilic and Nucleophilic Reactions
The α,β-unsaturated system in 2-oxobut-3-enamide renders it susceptible to both electrophilic and nucleophilic attacks:
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Michael Addition: Nucleophiles like amines or thiols attack the β-carbon, forming substituted amides. For instance, reaction with benzylamine would yield -benzyl-3-amino-2-oxobutanamide .
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Cycloadditions: Participation in [4+2] Diels-Alder reactions with dienes, producing bicyclic lactams.
Redox Behavior
The ketone group undergoes reduction with sodium borohydride () to form 3-hydroxybutanamide, while stronger reductants like lithium aluminum hydride () may over-reduce the enamide to a saturated amine . Oxidation with potassium permanganate () cleaves the double bond, yielding oxalic acid derivatives.
Applications in Pharmaceutical and Material Science
Role as a Synthetic Intermediate
2-Oxobut-3-enamide’s bifunctional reactivity makes it valuable for constructing heterocycles. For example:
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Imidazolidinones: Cyclocondensation with urea derivatives under acidic conditions forms imidazolidinone scaffolds, prevalent in antiviral agents .
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Polymer Precursors: Copolymerization with styrene or acrylates yields thermally stable resins with applications in coatings .
Comparative Analysis with Structural Analogues
N-Substituted Derivatives
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N-Methyl-2-oxobut-3-enamide: Enhanced lipophilicity improves blood-brain barrier penetration but reduces aqueous solubility .
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N-Aryl Derivatives: Electron-withdrawing substituents (e.g., –NO) increase electrophilicity, accelerating Michael addition kinetics .
Saturated Counterparts
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2-Oxobutanamide: Lacks conjugation, resulting in higher chemical stability but diminished reactivity in cycloadditions .
Future Research Directions
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Mechanistic Studies: Elucidate the compound’s behavior under photochemical conditions for applications in photoaffinity labeling.
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Toxicological Profiling: Collaborate with regulatory agencies to establish OECD-compliant safety datasets.
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Computational Modeling: Density functional theory (DFT) calculations to predict regioselectivity in electrophilic attacks.
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